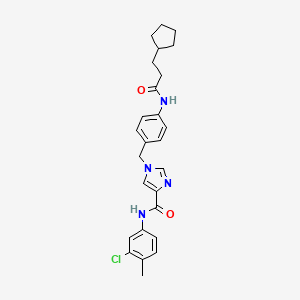

N-(3-chloro-4-methylphenyl)-1-(4-(3-cyclopentylpropanamido)benzyl)-1H-imidazole-4-carboxamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

N-(3-chloro-4-methylphenyl)-1-[[4-(3-cyclopentylpropanoylamino)phenyl]methyl]imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29ClN4O2/c1-18-6-10-22(14-23(18)27)30-26(33)24-16-31(17-28-24)15-20-7-11-21(12-8-20)29-25(32)13-9-19-4-2-3-5-19/h6-8,10-12,14,16-17,19H,2-5,9,13,15H2,1H3,(H,29,32)(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYPIUCYUVPXDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CCC4CCCC4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3-chloro-4-methylphenyl)-1-(4-(3-cyclopentylpropanamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Imidazole ring : A five-membered ring with nitrogen atoms that plays a crucial role in its biological activity.

- Chloro and methyl substitutions : These groups can enhance lipophilicity and influence receptor interactions.

- Cyclopentyl group : This moiety may affect the steric and electronic properties of the compound.

Molecular Formula : C18H24ClN3O

Molecular Weight : 335.86 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity : The imidazole moiety is known to participate in hydrogen bonding and coordination with metal ions, which can inhibit enzymes such as farnesyltransferase (FT), critical in cancer cell proliferation .

- Modulation of Signal Transduction Pathways : The compound may interfere with pathways involved in cell growth and survival, particularly in cancer cells.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Case Study 1 : In a preclinical model involving H-Ras transformed Rat-1 cells, treatment with the compound resulted in significant inhibition of tumor growth, showcasing its potential as an antitumor agent.

- Case Study 2 : A comparative study on various imidazole derivatives indicated that this compound exhibited superior inhibitory effects on FT compared to other analogs, suggesting its unique position in drug development for cancer therapies.

科学研究应用

Chemical Properties and Structure

The compound has a complex molecular structure characterized by its imidazole core, which is known for its biological activity. The molecular formula is C₂₁H₂₃ClN₄O, and it has a molecular weight of approximately 465 g/mol. The presence of the chloro and methyl groups, along with the cyclopentylpropanamido side chain, contributes to its unique properties and biological interactions.

Scientific Research Applications

-

Anticancer Activity

- Recent studies have highlighted the potential of N-(3-chloro-4-methylphenyl)-1-(4-(3-cyclopentylpropanamido)benzyl)-1H-imidazole-4-carboxamide as an anticancer agent. Its mechanism typically involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, compounds with similar imidazole structures have shown efficacy in targeting protein kinases involved in tumor growth .

-

Anti-inflammatory Properties

- The compound may act as an anti-inflammatory agent by modulating pathways related to inflammatory responses. Imidazole derivatives have been explored for their ability to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation . This application could be particularly beneficial in treating chronic inflammatory diseases.

- Enzyme Inhibition

Case Study 1: Anticancer Efficacy

A study conducted on imidazole derivatives revealed that modifications in the side chains significantly enhanced their anticancer properties. The tested compound demonstrated a dose-dependent inhibition of cell proliferation in various cancer cell lines, suggesting a promising avenue for further development as an anticancer drug .

Case Study 2: Anti-inflammatory Mechanism

In preclinical models, compounds similar to this compound were shown to reduce markers of inflammation significantly. These findings indicate that such compounds could be developed into therapeutic agents for conditions like arthritis or other inflammatory disorders .

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative structure-activity relationship studies have been employed to understand how structural modifications influence biological activity. By analyzing various analogs of imidazole derivatives, researchers have identified key structural features that enhance potency against specific biological targets . This approach can guide future synthesis efforts to optimize efficacy and reduce toxicity.

化学反应分析

2.1. Amide Hydrolysis

The compound contains two amide groups:

-

Imidazole-4-carboxamide : Hydrolysis under acidic or basic conditions could yield the corresponding carboxylic acid.

-

3-cyclopentylpropanamido group : Susceptible to enzymatic hydrolysis by amidases, potentially breaking the amide bond to release cyclopentylpropanoic acid .

| Reaction Type | Conditions | Products |

|---|---|---|

| Acid-catalyzed | HCl, heat | Imidazole-4-carboxylic acid + benzylamine |

| Base-catalyzed | NaOH, aqueous | Imidazole-4-carboxylate + benzylamine |

2.2. Imidazole Ring Reactivity

The 1H-imidazole moiety exhibits:

-

Electrophilic substitution : Potential for alkylation or acylation at the 1-position nitrogen.

-

Electrophilic aromatic substitution : Chlorine in the para position may direct substitution patterns in the 3-chloro-4-methylphenyl ring .

2.3. Benzyl Group Transformations

The benzyl group (4-(3-cyclopentylpropanamido)benzyl) could undergo:

-

Oxidation : Potential conversion to benzoyl derivatives under strong oxidizing agents.

-

Alkylation : Further functionalization via Suzuki-Miyaura coupling if halogenated .

Structural Comparisons with Related Compounds

Mechanistic Insights from Biological Studies

While specific data on this compound is limited, imidazole derivatives generally:

-

Inhibit kinases : Through hydrogen bonding interactions with ATP-binding pockets .

-

Exhibit antimicrobial activity : Via disruption of microbial metabolic pathways .

Stability and Degradation Pathways

The compound's stability profile would depend on:

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-chloro-4-methylphenyl)-1-(4-(3-cyclopentylpropanamido)benzyl)-1H-imidazole-4-carboxamide, and how can intermediates be characterized?

- Methodology :

- Stepwise synthesis : Begin with coupling 3-cyclopentylpropanamide to a benzyl chloride derivative to form the benzylamide intermediate. Subsequent imidazole ring closure can be achieved via cyclization under alkaline conditions (e.g., NaOH in ethanol) .

- Catalyst optimization : Use Raney nickel instead of palladium on carbon to avoid hydrodechlorination side reactions during hydrogenation steps .

- Characterization : Confirm intermediates via -NMR, -NMR, and LC-MS to verify structural integrity .

Q. How should researchers validate the purity and structural identity of this compound?

- Methodology :

- Chromatography : Employ high-resolution reversed-phase HPLC (e.g., Chromolith or Purospher®STAR columns) with UV detection to assess purity .

- Spectroscopic analysis : Use -NMR to confirm substituent positions and FT-IR to validate functional groups (amide, imidazole) .

- Mass spectrometry : High-resolution MS (HRMS) ensures accurate molecular weight confirmation .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodology :

- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based or colorimetric substrates (e.g., ATPase activity assays) .

- Cellular permeability : Use Caco-2 cell monolayers to assess membrane permeability, critical for lead optimization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize byproducts during synthesis?

- Methodology :

- Solvent screening : Compare polar aprotic solvents (e.g., DMF) with ethanol/water mixtures to balance reaction rate and byproduct formation .

- Temperature control : Maintain 45°C during cyclization to enhance ring closure efficiency, as lower temperatures (25°C) reduce yields significantly .

- Catalyst selection : Raney nickel suppresses dehalogenation compared to Pd/C, preserving aryl chloride substituents .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound?

- Methodology :

- Substituent variation : Synthesize analogs with modified cyclopentyl or benzyl groups (e.g., fluorinated or brominated derivatives) and test activity in enzyme assays .

- Molecular docking : Perform in silico simulations with target proteins (e.g., kinases) to predict binding modes and guide synthetic modifications .

- Pharmacophore mapping : Identify critical hydrogen-bonding or hydrophobic interactions using 3D-QSAR models .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodology :

- Orthogonal assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. cellular viability assays) .

- Meta-analysis : Compare data across studies while controlling for variables like cell line specificity or assay pH .

- Analytical troubleshooting : Use LC-MS to confirm compound stability under assay conditions, as degradation products may skew results .

Q. What advanced techniques are recommended for studying metabolic stability and degradation pathways?

- Methodology :

- Microsomal incubation : Incubate with liver microsomes (human or rodent) and analyze metabolites via UPLC-QTOF-MS .

- Isotope labeling : Synthesize -labeled analogs to track metabolic fate in mass spectrometry .

- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to identify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。